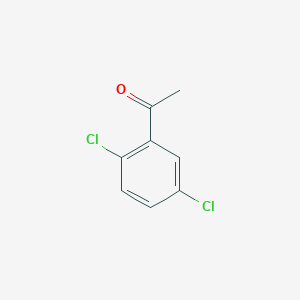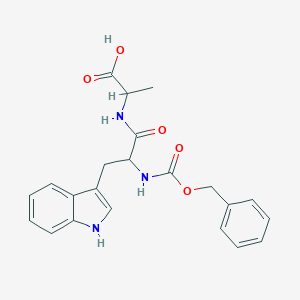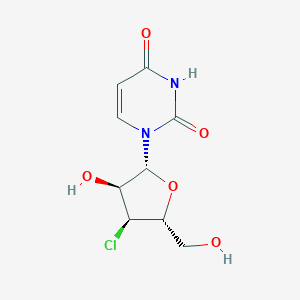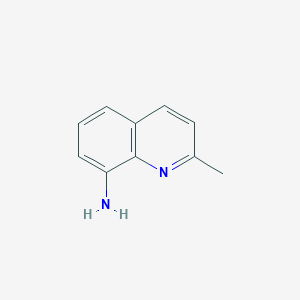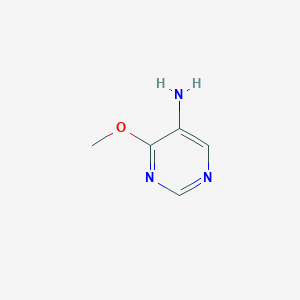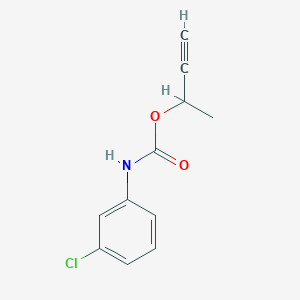
beta-Farnesene
Overview
Description
Beta-Farnesene is a set of six closely related chemical compounds which are sesquiterpenes . It is an advanced molecule with promising applications in agriculture, the cosmetics industry, pharmaceuticals, and bioenergy . It is also released by aphids as an alarm pheromone upon death to warn away other aphids . Several plants, including potato species, have been shown to synthesize this pheromone as a natural insect repellent .
Synthesis Analysis
This compound production has been achieved in the versatile bacterial host Cupriavidus necator on fructose . The production of this compound was growth-dependent, achieved by expressing the this compound synthase from Artemisia annua in C. necator H16 PHB-4 . A Metabolic Pathway Design-Fermentation Test-Metabolomic Analysis-Target Mining experimental cycle was designed to enhance the production of this compound . The overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) and the addition of four mixed water-soluble vitamins in the culture medium increased the this compound titer in the shake flask to 1054.8 mg/L, a 48.5% increase from the initial strain .
Molecular Structure Analysis
This compound is an acyclic sesquiterpene compound . Its molecular formula is C15H24 . The average mass is 204.351 Da and the monoisotopic mass is 204.187805 Da .
Chemical Reactions Analysis
The production of this compound involves fluctuations induced by over-adding 20 different amino acids/nucleobases . The changes in intracellular metabolites in the this compound titer-increased group were analyzed using non-targeted metabolomics . Differential metabolites that were detected in each experimental group were selected, and their metabolic pathways were located .
Physical And Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3 . Its boiling point is 272.5±20.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 49.0±0.8 kJ/mol . The flash point is 109.7±16.6 °C . The index of refraction is 1.470 . The molar refractivity is 70.6±0.3 cm3 .
Scientific Research Applications
1. Communication in Plants and Insects
Beta-Farnesene serves as a crucial semiochemical in communication among plants and insects. It is identified in the essential oil of peppermint and chamomile, and is used extensively for signaling purposes. Research shows that this compound synthase from peppermint and chamomile can be cloned and expressed in E. coli, which facilitates the study of its synthesis and applications (Crock, Wildung, & Croteau, 1997); (Su et al., 2015).
2. Industrial Applications and Biofuel Production
This compound has significant potential in various industries, including energy, agriculture, and medicine. It is being explored as a renewable feedstock for diesel fuel, polymers, and cosmetics. Strategies for optimizing its biosynthesis through metabolic engineering in different host cells are advancing its industrial applications (Tang et al., 2021); (Benjamin et al., 2016).
3. Neuroprotective Properties
This compound exhibits neuroprotective effects on models of Alzheimer’s disease, making it a potential agent for therapeutic applications in neurodegenerative disorders (Arslan, Türkez, & Mardinoğlu, 2020).
4. Pest Control and Agricultural Applications
Its role as an alarm pheromone in aphids makes this compound a candidate for environmentally friendly pest control methods. Synthesized analogs of this compound have shown insecticidal activity, offering potential for sustainable agricultural practices (Sun et al., 2011).
5. Environmental Impact and Sustainable Production
Producing this compound from low-cost renewable sources like lignocellulosic biomass and whey powder in engineered microorganisms is an environmentally friendly and economical process. This aligns with global sustainability goals by offering alternatives to petroleum-based products (Bi et al., 2022); (Ding et al., 2021).
Mechanism of Action
Target of Action
Beta-Farnesene, an acyclic sesquiterpene compound, primarily targets the olfactory system of aphids . It interacts with odorant binding proteins (OBPs) and olfactory receptors (ORs) in the aphid olfactory system .
Mode of Action
The interaction of this compound with its targets results in a warning signal among aphids . This alarm pheromone causes aphids to disperse rapidly, thereby reducing the density of aphid populations on plants .
Biochemical Pathways
this compound is produced through the mevalonate pathway . Overexpression of mevalonate pathway genes and screening of this compound synthase can increase the production of this compound . Additionally, the overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) and the addition of four mixed water-soluble vitamins in the culture medium can further enhance the production of this compound .
Result of Action
The primary molecular effect of this compound is the dispersion of aphid populations, reducing their density on plants . This can have significant benefits for agriculture, as it can help to control aphid populations and reduce the spread of aphid-borne diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the production of this compound can be influenced by the addition of certain amino acids/nucleobases . .
Safety and Hazards
Beta-Farnesene may be fatal if swallowed and enters airways . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Beta-Farnesene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) has been shown to increase the this compound titer .
Cellular Effects
This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. The changes in intracellular metabolites in the this compound titer-increased group were analyzed using non-targeted metabolomics .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The overexpression of mevalonate pathway genes and screening of this compound synthase resulted in a this compound titer of 245 mg L −1 in glucose media .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. The overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) and the addition of four mixed water-soluble vitamins in the culture medium increased the this compound titer in the shake flask to 1054.8 mg/L, a 48.5% increase from the initial strain .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels. The overexpression of mevalonate pathway genes and enhanced expression of HMG-CoA reductase and this compound synthase further increased the titer of this compound to 470 mg L −1 .
properties
IUPAC Name |
7,11-dimethyl-3-methylidenedodeca-1,6,10-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNRRGGBADWTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=C)C=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860230 | |
| Record name | 7,11-Dimethyl-3-methylidenedodeca-1,6,10-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77129-48-7 | |
| Record name | 7,11-Dimethyl-3-methylene-1,6,10-dodecatriene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77129-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




